(R)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine
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Overview
Description
®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with an ethynyl group and a methylpyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials . The reaction proceeds through a series of steps, including esterification, cyclization, and functional group transformations, to yield the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to piperidine derivatives under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Contains a pyridine ring with a pyrrolidinyl substituent but lacks the ethynyl group.
Anabasine: Similar structure but with different substituents on the pyridine ring.
Cotinine: A metabolite of nicotine with a pyridine ring and a ketone group.
Uniqueness
®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of novel materials and therapeutic agents .
Properties
CAS No. |
179120-94-6 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-ethynyl-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m1/s1 |
InChI Key |
NUPUDYKEEJNZRG-GFCCVEGCSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1C2=CN=CC(=C2)C#C |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C |
Origin of Product |
United States |
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